

An In-depth Technical Guide to the Molecular Structure of 3,4-Dibromosulfolane

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Compound of Interest

Compound Name: 3,4-Dibromosulfolane

Cat. No.: B084020

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Introduction

Sulfolane (tetrahydrothiophene 1,1-dioxide) is a highly polar, aprotic organosulfur compound widely recognized for its exceptional thermal and chemical stability.[1][2] These properties have established it as a critical industrial solvent, particularly in extractive distillation for separating aromatic hydrocarbons from aliphatic streams.[1][2][3] Beyond its solvent properties, the sulfolane scaffold serves as a valuable structural motif in medicinal chemistry and a versatile precursor in organic synthesis.

This guide focuses on a key halogenated derivative, **3,4-Dibromosulfolane** (CAS No: 15091-30-2).[4][5] The introduction of two bromine atoms onto the sulfolane ring at the C3 and C4 positions creates a molecule with distinct stereochemical properties and significantly enhanced synthetic utility. The bromine atoms act as reactive handles, positioning **3,4-Dibromosulfolane** as a powerful building block for constructing complex molecular architectures, including novel pharmaceutical intermediates.[6][7] This document provides a comprehensive technical examination of the molecular structure of **3,4-Dibromosulfolane**, its stereoisomers, conformational analysis, synthesis, and spectroscopic characterization, tailored for researchers, chemists, and professionals in drug development.

Part 1: Molecular Structure and Stereochemistry

The foundational structure of **3,4-Dibromosulfolane** consists of a five-membered saturated ring containing a sulfone group (SO_2) and two bromine substituents. This arrangement gives

rise to critical structural and stereochemical features that dictate its reactivity and physical properties.

Core Chemical Identity

Property	Value	Source
Molecular Formula	C ₄ H ₆ Br ₂ O ₂ S	[4] [8]
Molecular Weight	277.96 g/mol	[4] [5]
IUPAC Name	3,4-dibromothiolane 1,1-dioxide	[4]
Synonyms	3,4-Dibromotetrahydrothiophene 1,1-dioxide	[9] [10] [11]
CAS Number	15091-30-2	[4] [5]

Stereoisomerism: The Cis and Trans Configurations

The presence of chiral centers at the C3 and C4 carbons means that **3,4-Dibromosulfolane** exists as stereoisomers. The relative orientation of the two carbon-bromine bonds defines them as either cis or trans.[\[12\]](#)

- **cis-3,4-Dibromosulfolane:** Both bromine atoms are situated on the same face of the sulfolane ring. This configuration results in a plane of symmetry, making the molecule achiral (a meso compound).
- **trans-3,4-Dibromosulfolane:** The bromine atoms are on opposite faces of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (3R,4R) and (3S,4S). The racemate is the most commonly encountered form.

The trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain between the bulky bromine atoms.[\[13\]](#) Most commercial and synthetic preparations yield the trans isomer as the major product.

Conformational Analysis

Unlike aromatic rings, the five-membered sulfolane ring is not planar. It adopts a puckered conformation to minimize torsional and angle strain. The two primary conformations are the envelope (E) and twist (T) forms. A recent crystallographic study of related halogenated sulfolane derivatives confirms that they adopt twisted conformations rather than planar ones.

[\[14\]](#)

In **3,4-Dibromosulfolane**, the substituents' positions (axial vs. equatorial) are determined by the ring pucker and the stereochemistry (cis vs. trans). In the more stable trans isomer, the molecule can adopt a conformation where both large bromine groups occupy pseudo-equatorial positions, minimizing unfavorable steric interactions.

Quantitative Structural Data

Definitive bond lengths and angles are determined through X-ray crystallography.[\[15\]](#)[\[16\]](#) While a specific crystal structure for **3,4-Dibromosulfolane** is not publicly cataloged, data from closely related structures, such as trans-3,4-dibromodihydrothiophene dioxide, provide excellent approximations.[\[14\]](#)

Parameter	Typical Value (Å or °)	Rationale
Bond Length (C-S)	~1.80 Å	Typical for single bonds between sp^3 carbon and sulfur in sulfones.
Bond Length (S=O)	~1.45 Å	Characteristic of the strong, polar double bond in the sulfone group.
Bond Length (C-C)	~1.54 Å	Standard sp^3 - sp^3 carbon single bond length.
Bond Length (C-Br)	~1.94 Å	Typical for a single bond between sp^3 carbon and bromine.
Bond Angle (O-S-O)	~118°	The repulsion between the two oxygen atoms opens this angle slightly from the ideal tetrahedral angle.
Bond Angle (C-S-C)	~95°	The acute angle within the five-membered ring is characteristic of cyclic sulfides and sulfones.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of **3,4-Dibromosulfolane** is most commonly achieved through the electrophilic addition of bromine across the double bond of a precursor, 3-sulfolene. This reaction demonstrates high stereoselectivity, providing a reliable route to the trans isomer.

Experimental Protocol: Stereoselective Synthesis of trans-3,4-Dibromosulfolane

This protocol describes a standard laboratory procedure. The rationale behind each step is provided to ensure a self-validating and reproducible workflow.

Objective: To synthesize **trans-3,4-Dibromosulfolane** via the bromination of 3-sulfolene.

Materials:

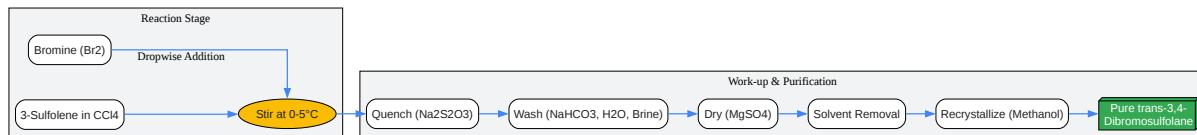
- 3-Sulfolene ($C_4H_6O_2S$)
- Elemental Bromine (Br_2)
- Carbon Tetrachloride (CCl_4 , solvent)
- Saturated Sodium Thiosulfate solution ($Na_2S_2O_3$)
- Saturated Sodium Bicarbonate solution ($NaHCO_3$)
- Brine (saturated $NaCl$ solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Methanol

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 11.8 g (0.1 mol) of 3-sulfolene in 100 mL of carbon tetrachloride. Cool the flask in an ice bath to 0-5 °C.
 - Causality: The reaction is exothermic, and low temperature is maintained to control the reaction rate and minimize side reactions. CCl_4 is an inert solvent that readily dissolves both the reactant and bromine.
- Bromine Addition: Slowly add 16.0 g (5.1 mL, 0.1 mol) of elemental bromine dropwise from the addition funnel over 30 minutes. Maintain vigorous stirring. The characteristic red-brown color of bromine should fade as it is consumed.
 - Causality: The reaction proceeds via a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion (Br^-) occurs from the side opposite to the bromonium bridge (anti-addition), resulting exclusively in the formation of the trans product.[\[13\]](#)

- Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another hour to ensure full conversion.
- Work-up & Quenching: Transfer the reaction mixture to a separatory funnel. Add 50 mL of saturated sodium thiosulfate solution and shake. The organic layer should become colorless as excess bromine is reduced to bromide.
 - Causality: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted bromine ($\text{Br}_2 + 2\text{Na}_2\text{S}_2\text{O}_3 \rightarrow 2\text{NaBr} + \text{Na}_2\text{S}_4\text{O}_6$).
- Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any acidic byproducts), 50 mL of water, and finally 50 mL of brine (to aid in phase separation).
- Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (CCl_4) using a rotary evaporator.
- Purification: The resulting crude solid is purified by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly. White, crystalline needles of **trans-3,4-Dibromosulfolane** will form. Filter the crystals and dry them in a vacuum oven.
 - Expected Yield: 75-85%. Melting Point: 142-146 °C.[6][10]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **trans-3,4-Dibromosulfolane**.

Spectroscopic Data for Structural Confirmation

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. The data below is characteristic of the trans isomer.

Technique	Observation	Interpretation
¹ H NMR	$\delta \sim 4.5$ ppm (m, 2H), $\delta \sim 3.8$ ppm (m, 4H)	Due to the molecule's C ₂ symmetry, the two C-H protons adjacent to the bromines are equivalent, as are the two sets of CH ₂ protons adjacent to the sulfone group.
¹³ C NMR	$\delta \sim 50\text{-}55$ ppm (C-Br), $\delta \sim 58\text{-}62$ ppm (C-SO ₂)	Two distinct signals are expected, one for the two equivalent carbons bearing bromine and one for the two equivalent carbons adjacent to the sulfone group.
IR (KBr)	1320 cm ⁻¹ (strong), 1140 cm ⁻¹ (strong)	These two intense absorption bands are the classic signature of a sulfone group, corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[17]
Mass Spec (EI)	m/z 276, 278, 280 (M ⁺)	The molecular ion peak appears as a characteristic triplet with a ~1:2:1 intensity ratio, confirming the presence of two bromine atoms (isotopes ⁷⁹ Br and ⁸¹ Br).[17] [18]

Part 3: Applications in Research and Drug Development

The true value of **3,4-Dibromosulfolane** lies in its utility as a versatile synthetic intermediate. The C-Br bonds provide two reactive sites for elaboration into more complex structures.

A Versatile Synthetic Building Block

- Nucleophilic Substitution: The bromine atoms are excellent leaving groups and can be displaced by a wide range of nucleophiles (e.g., amines, azides, alkoxides, thiols) to introduce new functional groups at the 3 and 4 positions. This allows for the creation of a diverse library of 3,4-disubstituted sulfolane derivatives.
- Elimination Reactions: Treatment with a strong base can induce double dehydrobromination, yielding 2,4-sulfolene (thiophene-1,1-dioxide), a reactive diene used in Diels-Alder reactions.
- Precursor to Fused Ring Systems: It serves as a starting point for synthesizing bicyclic systems containing the sulfolane moiety, which are of interest in materials science and medicinal chemistry.^[19]

Significance in Medicinal Chemistry

The sulfone functional group is a bioisostere of sulfoxides and sulfonamides and is considered a "privileged" scaffold in drug design. It is prized for its properties as a strong hydrogen bond acceptor, its metabolic stability, and its ability to improve the physicochemical properties (e.g., solubility, polarity) of a drug candidate.^[6]

3,4-Dibromosulfolane provides an accessible entry point to new chemical entities incorporating this valuable pharmacophore. By using it as a starting scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) of novel compounds.

Logical Pathway in Drug Discovery



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Caption: Role of **3,4-Dibromosulfolane** as a precursor in a drug discovery workflow.

Conclusion

3,4-Dibromosulfolane is more than just a halogenated solvent derivative; it is a synthetically valuable molecule with a well-defined molecular structure and stereochemistry. Its five-membered ring adopts a stable, puckered conformation, and it exists as distinct cis and trans isomers, with the latter being more prevalent and accessible through stereoselective synthesis. The two bromine atoms provide reactive centers that chemists can exploit to build molecular complexity, making it a powerful building block in organic synthesis. For professionals in drug development, **3,4-Dibromosulfolane** offers a robust starting point for creating novel compounds that feature the pharmaceutically important sulfone scaffold, enabling the exploration of new therapeutic agents.

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